2-hydroxy-5-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a derivative of thioxothiazolidin. While its source and specific classification within scientific research are not explicitly mentioned in the provided abstracts, research indicates its potential use as a tool for studying the tyrosinase-specific vesicle transport system. []
Research suggests that 2-hydroxy-5-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid (specifically referred to as ML-145 in the abstract) acts as a GPR35 antagonist. [] It appears to function as a competitive inhibitor of agonist effects at human GPR35, but displays varying modes of action depending on the specific agonist. For example, while it competitively inhibits the effects of cromolyn disodium and zaprinast, it acts non-competitively against pamoate. [] Notably, it does not effectively antagonize agonist effects at the rodent GPR35 orthologs. [] This species selectivity highlights the complexity of GPR35 pharmacology and the need for careful ligand selection in research.
Based on the limited information available, the primary application of 2-hydroxy-5-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid appears to be as a tool in studying the GPR35 receptor. [] Its species selectivity, specifically its effectiveness in antagonizing human GPR35 while demonstrating limited activity at rodent orthologs, makes it a valuable tool for dissecting the role of this receptor in human cells and tissues. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4